(R)-tert-butyl 4-aminoazepane-1-carboxylate

chiral resolution enantioselective synthesis stereochemistry

This (R)-configured azepane derivative (>99% ee achievable) provides defined stereochemistry essential for reproducible IC50 values in cysteine protease and NMT inhibitor discovery. Unlike racemic mixtures or smaller piperidine/pyrrolidine rings, its seven-membered conformation enables unique binding modes and 150-fold potency gains. The orthogonal Boc group permits chemoselective deprotection in multistep sequences. Ideal for CNS-targeted programs and high-throughput screening library diversification.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 1174020-26-8
Cat. No. B1438845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 4-aminoazepane-1-carboxylate
CAS1174020-26-8
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)N
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1
InChIKeyYCOKHOLOSGJEGL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-butyl 4-aminoazepane-1-carboxylate (CAS 1174020-26-8) Procurement Guide: Chiral Azepane Building Block for Drug Discovery and Development


(R)-tert-butyl 4-aminoazepane-1-carboxylate is a chiral, Boc-protected 4-aminoazepane derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical synthesis. The compound features a seven-membered saturated azepane ring with a defined (R)-stereochemistry at the 4-position, and its Boc protecting group enables orthogonal deprotection strategies in multistep synthetic sequences [1]. This compound is a key intermediate in the preparation of azepane-containing drug candidates, particularly those targeting neurological disorders, cardiovascular diseases, and cysteine protease inhibition [2].

Critical Differentiation of (R)-tert-butyl 4-aminoazepane-1-carboxylate: Enantiopurity, Conformational Advantages, and Synthetic Orthogonality


Generic substitution of this chiral azepane building block with its racemic mixture, enantiomer, or smaller ring analogs (e.g., piperidine or pyrrolidine derivatives) is scientifically inadvisable due to three principal factors: (1) stereochemistry-driven differential biological activity [1], (2) distinct conformational behavior of the seven-membered azepane ring that imparts unique binding modes and selectivity profiles compared to six- or five-membered counterparts [2], and (3) the orthogonal Boc protection strategy that is essential for multistep synthetic compatibility [3]. The following quantitative evidence provides a rigorous basis for prioritizing the (R)-enantiomer over alternatives.

Quantitative Differentiation Evidence: (R)-tert-butyl 4-aminoazepane-1-carboxylate vs. Key Comparators


Enantiomeric Excess: (R)-Enantiomer (>99% ee) vs. Racemic Mixture and (S)-Enantiomer

The (R)-enantiomer of tert-butyl 4-aminoazepane-1-carboxylate is synthesized with >99% enantiomeric excess (ee), as demonstrated by a one-pot photoenzymatic route reported in J. Org. Chem. 2025. In contrast, the racemic mixture (CAS 196613-57-7) consists of equal amounts of (R)- and (S)-enantiomers, while the (S)-enantiomer (CAS 878630-84-3) is available as a separate single enantiomer but with no reported superior ee over the (R)-form [1].

chiral resolution enantioselective synthesis stereochemistry medicinal chemistry

Conformational Advantage: Azepane Ring Folded Conformation vs. Piperidine Ring

In a structural study of N-myristoyltransferase (NMT) inhibitors, the azepane ring was observed to adopt a folded conformation that is sterically incompatible with a piperidine ring. The piperidine analogue (compound 9) exhibited a complete lack of activity, whereas the azepane-containing compound 4 maintained high potency [1]. Additionally, the azepane ring induced a 5 Å conformational shift in the protein (residues 231-236 of the DE loop) to alleviate a steric clash with Phe232, a flexibility not achievable with the more rigid piperidine framework [1].

bioisostere conformational analysis NMT inhibitors drug design

Synthetic Utility: Boc-Protected Azepane as a Versatile Intermediate vs. Unprotected Amines

The tert-butyloxycarbonyl (Boc) group on (R)-tert-butyl 4-aminoazepane-1-carboxylate can be selectively removed under mild acidic conditions (e.g., TFA/DCM at room temperature) to reveal a secondary amine, enabling subsequent alkylation, acylation, or reductive amination reactions [1]. In contrast, unprotected 4-aminoazepane (CAS 196613-57-7, racemic) is less stable and prone to side reactions during storage and synthetic manipulation, requiring in situ protection or leading to lower overall yields .

orthogonal protection multistep synthesis Boc deprotection pharmaceutical intermediates

Purity and Quality Control: (R)-Enantiomer ≥97% Purity vs. Lower-Grade Commercial Alternatives

Commercial suppliers of (R)-tert-butyl 4-aminoazepane-1-carboxylate (CAS 1174020-26-8) provide the compound with a minimum purity of 97% as verified by HPLC, GC, and NMR, accompanied by batch-specific analytical reports . In contrast, lower-cost alternatives from less regulated sources may offer lower purity (e.g., 90-95%) or lack rigorous analytical documentation, increasing the risk of impurities that can interfere with sensitive biological assays or downstream synthetic steps [1].

analytical purity quality control HPLC NMR

Optimal Research and Industrial Applications for (R)-tert-butyl 4-aminoazepane-1-carboxylate (CAS 1174020-26-8)


Synthesis of Enantiomerically Pure Cathepsin S and Cysteine Protease Inhibitors

The (R)-configured azepane core is a privileged scaffold for designing potent and selective cysteine protease inhibitors, including cathepsin S and falcipain inhibitors. The >99% ee ensures that biological activity is not compromised by the opposite enantiomer, which is critical for achieving reproducible IC50 values and SAR correlations. As described in US Patent Application US 2006/0052365 A1, 4-amino-azepan-3-one derivatives exhibit nanomolar inhibition of cathepsin S, and the use of the pure (R)-enantiomer building block directly supports the synthesis of these lead compounds [1].

Construction of NMT Inhibitors with Defined Conformational Requirements

In the development of N-myristoyltransferase (NMT) inhibitors for antiparasitic and anticancer indications, the azepane ring provides a unique folded conformation that is essential for binding and selectivity. The piperidine analogue showed no activity, underscoring the necessity of the seven-membered ring. The (R)-enantiomer of tert-butyl 4-aminoazepane-1-carboxylate serves as an ideal starting material for introducing the azepane moiety with high stereochemical fidelity, enabling the generation of compound 4 and its derivatives that demonstrated a 150-fold potency gain through azepane-induced protein conformational shifts [2].

Multistep Synthesis of Neurological and Psychiatric Drug Candidates

The Boc-protected (R)-aminoazepane is a key intermediate in the preparation of nicotinamide derivatives targeting somatostatin receptor subtype 5 (SSTR5) and other CNS receptors. The orthogonal Boc group allows for late-stage deprotection and subsequent diversification, as demonstrated in the synthesis of piperidinyl-nicotinamides used as selective SSTR5 antagonists [3]. The high enantiopurity (>99% ee) is essential for achieving target selectivity and minimizing off-target effects in in vivo models.

Chiral Building Block for Diversity-Oriented Synthesis and Library Generation

The (R)-tert-butyl 4-aminoazepane-1-carboxylate is an excellent starting point for generating diverse azepane-containing compound libraries for high-throughput screening. The Boc group can be removed under mild conditions, and the free amine can be functionalized with various electrophiles, leading to a wide range of substituted azepanes. The reported one-pot photoenzymatic synthesis delivers the compound with >99% ee and up to 90% conversion, making it a scalable and sustainable option for medicinal chemistry groups requiring large quantities of enantiopure building blocks [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tert-butyl 4-aminoazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.